molecular formula C19H21N3O4S B13366567 [2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 474298-84-5

[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13366567
CAS No.: 474298-84-5
M. Wt: 387.5 g/mol
InChI Key: XJSYQORAEHZSQX-UHFFFAOYSA-N
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Description

[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a synthetic organic compound characterized by a 2-oxoethyl ester core linking two functional moieties:

  • Aniline derivative: A 4-morpholin-4-yl-substituted aniline group, where the morpholine ring (a six-membered cyclic amine with one oxygen atom) enhances solubility due to its polar nature.

The ester linkage between these groups may influence metabolic stability, as esters are generally prone to hydrolysis . While direct biological data for this compound is unavailable in the provided evidence, structural analogs suggest its physicochemical and pharmacokinetic properties can be inferred through comparative analysis.

Properties

CAS No.

474298-84-5

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

[2-(4-morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C19H21N3O4S/c1-27-18-16(3-2-8-20-18)19(24)26-13-17(23)21-14-4-6-15(7-5-14)22-9-11-25-12-10-22/h2-8H,9-13H2,1H3,(H,21,23)

InChI Key

XJSYQORAEHZSQX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3

solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves a multi-step process:

    Formation of the Morpholinophenyl Intermediate: This step involves the reaction of 4-chloronitrobenzene with morpholine under basic conditions to form 4-(morpholin-4-yl)nitrobenzene.

    Reduction of Nitro Group: The nitro group in 4-(morpholin-4-yl)nitrobenzene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-(morpholin-4-yl)aniline.

    Coupling with Nicotinic Acid Derivative: The 4-(morpholin-4-yl)aniline is then coupled with a nicotinic acid derivative, such as 2-(methylthio)nicotinic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenyl group can interact with the active site of enzymes, inhibiting their activity. The nicotinate ester moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Key structural analogs (Table 1) share the 2-oxoethyl ester scaffold but differ in substituents on the aniline/heterocyclic moieties, leading to variations in properties:

Table 1: Structural Comparison of Key Analogs

Compound Name / CAS Number Aniline/Indole Substituent Pyridine/Other Heterocycle Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-Morpholin-4-yl 2-methylsulfanyl ~416* Morpholine enhances solubility; methylsulfanyl increases lipophilicity
[CAS 732289-79-1] 4-Chloro-2-methoxy-5-methyl 6-oxo-1-phenyl-4,5-dihydropyridazine - Chloro and methoxy groups increase lipophilicity; dihydropyridazine core
[CAS 502856-09-9] 2-Bromo-4-methyl 2-methylsulfanyl - Bromo substituent adds steric bulk; may alter reactivity
[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl] ester 1-Methyl-2-phenylindol-3-yl 2-methylsulfanyl 416.49 Bulky indole group enhances aromatic interactions; higher molecular weight

*Estimated based on structural similarity to .

Key Observations:
  • Morpholine vs. Halogenated Anilines : The target compound’s morpholine group likely improves aqueous solubility compared to halogenated analogs (e.g., chloro, bromo), which are more lipophilic .
  • Methylsulfanyl Group : Common in analogs, this group may enhance membrane permeability but could also increase metabolic susceptibility due to sulfur oxidation .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Analogs with electron-withdrawing groups (e.g., nitro, chloro) exhibit hydrogen bonding and π-π interactions in crystal structures, influencing solubility and stability . The target compound’s morpholine oxygen may participate in hydrogen bonding, improving crystallinity.
  • Molecular Weight and Lipophilicity: Bulky substituents (e.g., indole in ) increase molecular weight and may reduce bioavailability. The target compound’s balance of polar (morpholine) and nonpolar (methylsulfanyl) groups suggests moderate lipophilicity.

Metabolic Considerations

  • Ester Hydrolysis : The 2-oxoethyl ester linkage is a common metabolic weak point, as seen in related compounds undergoing hydrolysis to carboxylic acids .

Biological Activity

Compound Structure and Properties

The compound , “[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate,” is a complex organic molecule that includes a morpholine moiety, which is often associated with various biological activities due to its ability to interact with biological targets such as enzymes and receptors.

Biological Activity

  • Anticancer Activity : Many derivatives of pyridine and morpholine have been studied for their potential anticancer properties. The presence of the morpholine ring can enhance the solubility and bioavailability of the compound, making it a candidate for further investigation in cancer therapy.
  • Antimicrobial Properties : Compounds containing sulfur and nitrogen atoms, like those found in this compound, are often evaluated for antimicrobial activity. Studies have shown that similar structures exhibit significant activity against various bacterial strains.
  • Enzyme Inhibition : The structural components suggest potential inhibition of specific enzymes. For instance, morpholine derivatives have been reported to inhibit certain kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

Case Studies

While specific case studies on “this compound” are not available in the search results, analogous compounds have been documented in literature:

  • Study on Morpholine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted several morpholine-containing compounds that demonstrated promising anticancer activity against various cancer cell lines. The study noted that modifications to the substituents on the morpholine ring significantly affected biological activity.
  • Pyridine-Based Antimicrobials : Research published in Antimicrobial Agents and Chemotherapy examined pyridine derivatives that showed effective inhibition against Gram-positive and Gram-negative bacteria. The findings suggested that the combination of functional groups could lead to enhanced antimicrobial properties.

Research Findings

  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the morpholine and pyridine rings can lead to enhanced biological activities. For example, adding electron-withdrawing groups can increase potency against certain targets.
  • Mechanism of Action : Preliminary studies suggest that such compounds may exert their effects through multiple mechanisms, including enzyme inhibition and disruption of cellular processes critical for pathogen survival or cancer cell proliferation.

Data Table

Here is a hypothetical data table summarizing potential biological activities based on related compounds:

Compound NameActivity TypeTarget/PathwayReference
Morpholine-Pyridine Derivative AAnticancerKinase InhibitionJournal of Medicinal Chemistry
Morpholine-Sulfur Compound BAntimicrobialCell Wall SynthesisAntimicrobial Agents
Pyridine-Based Compound CEnzyme InhibitionProtease InhibitionBioorganic & Medicinal Chemistry

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